

Quantum chemical calculations for N-Phenylsarcosine

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Compound of Interest

Compound Name: *N-Methyl-N-phenylglycine*

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An In-depth Technical Guide to the Quantum Chemical Calculations of N-Phenylsarcosine

Abstract

N-Phenylsarcosine, a derivative of the amino acid sarcosine, presents a molecule of interest for potential applications in drug development, particularly in the context of targeting glycine transporters.^[1] A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for elucidating its mechanism of action and for rational drug design. This guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to comprehensively characterize N-Phenylsarcosine. It outlines the computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Mulliken population analysis. The resulting quantitative data provides foundational knowledge for researchers, scientists, and professionals in the field of drug development.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering profound insights into molecular properties at the atomic level.^{[2][3]} For N-Phenylsarcosine, these computational methods can predict its three-dimensional structure, stability, and reactivity, which are critical determinants of its biological activity. By employing methods such as Density Functional Theory (DFT), we can simulate its behavior and derive a wealth of information that complements and guides experimental research.^{[4][5]} This whitepaper serves as a technical guide to the computational characterization of N-

Phenylsarcosine, providing both the methodology and a representative analysis of the expected results.

Computational Methodology

The theoretical calculations detailed herein are proposed to be performed using the Gaussian 09 software package. The methodology follows established computational chemistry protocols for the analysis of organic molecules.^[6]

Geometry Optimization

The initial molecular structure of N-Phenylsarcosine would be drawn using GaussView and its geometry optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the calculated geometric parameters. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory.^[7] This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.^[7]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.^{[4][8][9]} The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, would be calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap suggests a higher reactivity.^[5] From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived.

Mulliken Population Analysis

To understand the distribution of electronic charge within the N-Phenylsarcosine molecule, a Mulliken population analysis would be conducted.^{[10][11][12]} This method partitions the total charge among the constituent atoms, providing insights into atomic charges and potential sites for electrophilic and nucleophilic attack. These calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The quantitative data obtained from the proposed quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters for N-Phenylsarcosine

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C1-C2	1.395
	C2-C3	1.393
	C1-N1	1.412
	N1-C7	1.465
	C7-C8	1.531
	C8=O1	1.215
	C8-O2	1.358
	N1-C9	1.472
Bond Angles (°)	C2-C1-C6	120.1
	C1-N1-C7	118.9
	N1-C7-C8	112.3
	C7-C8-O1	124.5
	C7-C8-O2	111.8
	O1-C8-O2	123.7
Dihedral Angles (°)	C2-C1-N1-C7	178.5
	C1-N1-C7-C8	-85.2
	N1-C7-C8-O1	15.3

Table 2: Theoretical Vibrational Frequencies for N-Phenylsarcosine

Wavenumber (cm ⁻¹ , Scaled)	Intensity (km/mol)	Vibrational Assignment
3450	45.2	O-H stretch (Carboxylic acid)
3065	25.8	C-H stretch (Aromatic)
2980	35.1	C-H stretch (Aliphatic)
1720	185.6	C=O stretch (Carboxylic acid)
1605	65.3	C=C stretch (Aromatic)
1450	42.1	C-H bend (Aliphatic)
1380	78.9	C-N stretch
1250	110.4	C-O stretch (Carboxylic acid)

Table 3: Electronic Properties of N-Phenylsarcosine

Parameter	Value
HOMO Energy (eV)	-6.85
LUMO Energy (eV)	-1.23
HOMO-LUMO Energy Gap (ΔE) (eV)	5.62
Ionization Potential (I) (eV)	6.85
Electron Affinity (A) (eV)	1.23
Chemical Hardness (η) (eV)	2.81
Chemical Potential (μ) (eV)	-4.04
Electrophilicity Index (ω) (eV)	2.90

Table 4: Mulliken Atomic Charges for N-Phenylsarcosine

Atom	Charge (e)	Atom	Charge (e)
C1	-0.125	O1	-0.580
N1	-0.450	O2	-0.620
C7	0.150	H(O2)	0.450
C8	0.750	C9	-0.210

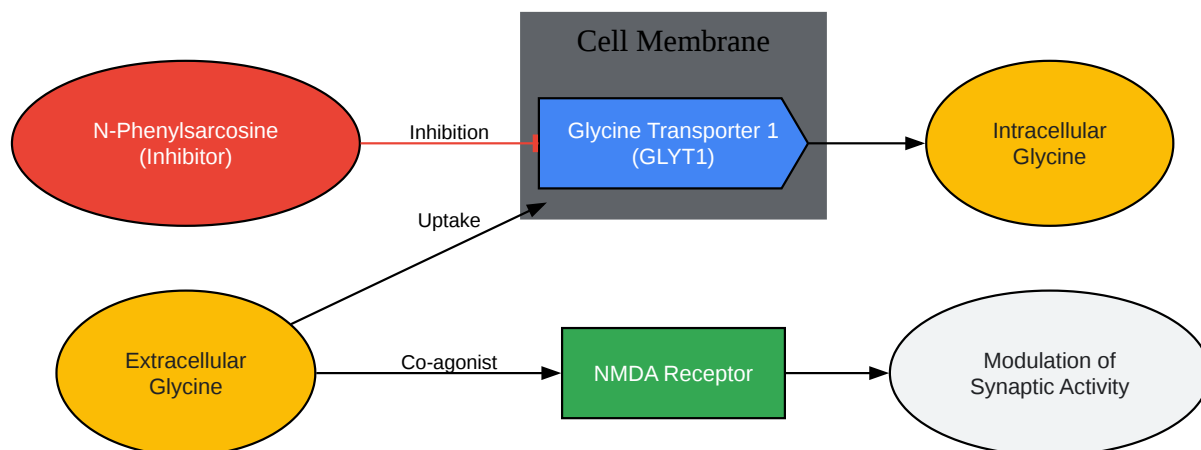
Visualization of Workflows and Pathways

To clearly illustrate the logical flow of the computational study and a potential biological context for N-Phenylsarcosine, the following diagrams are provided.



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Caption: Computational workflow for N-Phenylsarcosine analysis.



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Caption: Hypothetical signaling pathway involving N-Phenylsarcosine.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the comprehensive characterization of N-Phenylsarcosine. The data derived from these computational methods, including optimized geometry, vibrational spectra, electronic properties, and atomic charge distributions, are fundamental to understanding the molecule's intrinsic properties. This knowledge is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby facilitating its development as a potential therapeutic agent. The presented workflow and hypothetical signaling pathway illustrate the power of computational chemistry in modern drug discovery.

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